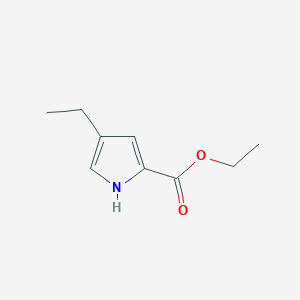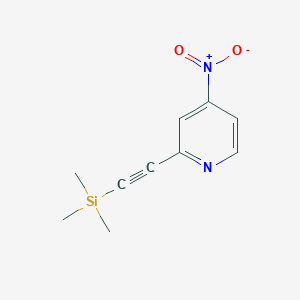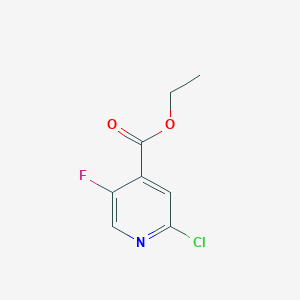![molecular formula C33H43N3O5 B13677382 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with benzyloxy substituents at the 3 and 4 positions, and a Boc-protected amino group attached to a butyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3,4-bis(benzyloxy)benzaldehyde.
Amidation Reaction: The benzaldehyde derivative is then converted to the corresponding benzamide by reacting with an appropriate amine under suitable conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde derivatives, while reduction of the benzamide core can produce primary amines.
Aplicaciones Científicas De Investigación
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with biological targets. The benzyloxy groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
N-Boc-4-aminobutylamine: Another compound with a Boc-protected amino group.
Benzamide Derivatives: Various benzamide derivatives with different substituents.
Uniqueness
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide is unique due to its combination of benzyloxy and Boc-protected amino groups, which provide specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Fórmula molecular |
C33H43N3O5 |
|---|---|
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propylamino]butyl]carbamate |
InChI |
InChI=1S/C33H43N3O5/c1-33(2,3)41-32(38)36-21-11-10-19-34-20-12-22-35-31(37)28-17-18-29(39-24-26-13-6-4-7-14-26)30(23-28)40-25-27-15-8-5-9-16-27/h4-9,13-18,23,34H,10-12,19-22,24-25H2,1-3H3,(H,35,37)(H,36,38) |
Clave InChI |
SGOVILCOUYNYQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


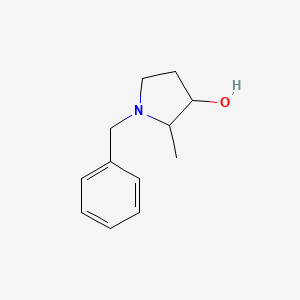
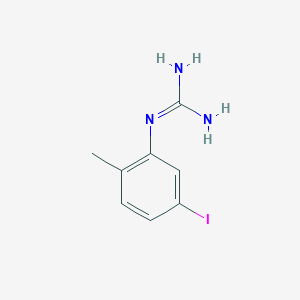
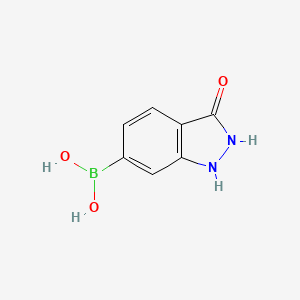
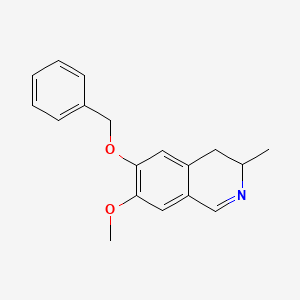
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
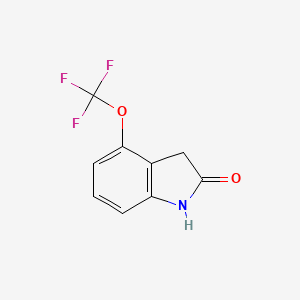

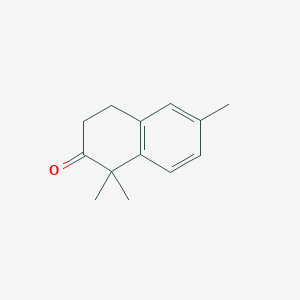
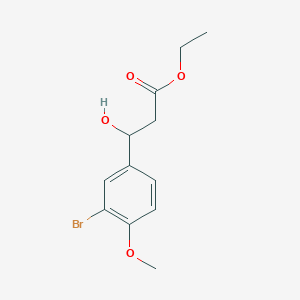
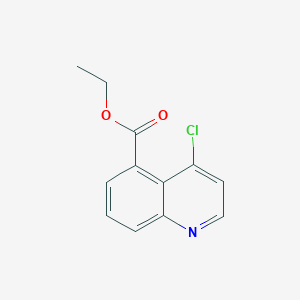
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
